Cas no 87657-77-0 (Oxyphyllacinol)

Oxyphyllacinol structure
Oxyphyllacinol structure
상품 이름:Oxyphyllacinol
CAS 번호:87657-77-0
MF:C20H26O3
메가와트:314.418646335602
MDL:MFCD34593644
CID:2041566
PubChem ID:5320349

Oxyphyllacinol 화학적 및 물리적 성질

이름 및 식별자

    • 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol
    • oxyphyllacinol
    • α-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]benzenepentanol (ACI)
    • Benzenepentanol?
    • CS-0202400
    • F82995
    • HY-N9633
    • AKOS040768046
    • DA-66422
    • 4-(3-hydroxy-7-phenyl-heptyl)-2-methoxy-phenol
    • 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol
    • 87657-77-0
    • MS-24621
    • Oxyphyllacinol
    • MDL: MFCD34593644
    • 인치: 1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
    • InChIKey: DHUCMVAZNHOIPY-UHFFFAOYSA-N
    • 미소: OC1C(OC)=CC(CCC(CCCCC2C=CC=CC=2)O)=CC=1

계산된 속성

  • 정밀분자량: 314.18819469g/mol
  • 동위원소 질량: 314.18819469g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 301
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.1
  • 토폴로지 분자 극성 표면적: 49.7Ų

Oxyphyllacinol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DC60026-100mg
Benzenepentanol
87657-77-0 >98%
100mg
$200.0 2023-09-15
MedChemExpress
HY-N9633-10mg
Oxyphyllacinol
87657-77-0 98.14%
10mg
¥2200 2024-07-20
MedChemExpress
HY-N9633-10mM*1 mL in DMSO
Oxyphyllacinol
87657-77-0 98.14%
10mM*1 mL in DMSO
¥1650 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1273070-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
¥5850.00 2024-04-27
1PlusChem
1P0220WV-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
$552.00 2024-04-20
Aaron
AR022157-10mg
Oxyphyllacinol
87657-77-0 98%
10mg
$297.00 2025-02-13
Aaron
AR022157-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
$606.00 2025-02-13
TargetMol Chemicals
T78498-1mg
Oxyphyllacinol
87657-77-0
1mg
¥ 497 2024-07-24
Ambeed
A1487536-5mg
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol
87657-77-0 98%
5mg
$229.0 2024-04-15
TargetMol Chemicals
T78498-500mg
Oxyphyllacinol
87657-77-0
500mg
¥ 14500 2024-07-24

Oxyphyllacinol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
1.2 0 °C; 3 h, 0 °C → rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 2

반응 조건
1.1 Reagents: Thionyl chloride
2.1 -
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 3

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
4.2 0 °C; 3 h, 0 °C → rt
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 4

반응 조건
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 5

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; 10 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 7

반응 조건
1.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 8

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 9

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 10

반응 조건
1.1 -
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 11

반응 조건
1.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
2.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
4.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 °C; 1 h, 5 °C
1.2 Solvents: Dichloromethane ;  5 °C; 1 h, 5 °C; 5 °C → rt; 12 h, rt
2.1 rt; 12 h, 100 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
6.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
7.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 13

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
3.2 0 °C; 3 h, 0 °C → rt
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 15

반응 조건
1.1 rt; 12 h, 100 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
5.2 0 °C; 3 h, 0 °C → rt
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 16

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 17

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 18

반응 조건
1.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
3.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

합성회로 19

반응 조건
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
3.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Oxyphyllacinol Raw materials

Oxyphyllacinol Preparation Products

Oxyphyllacinol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87657-77-0)Oxyphyllacinol
주문 번호:A1040104
인벤토리 상태:in Stock/in Stock/in Stock
재다:5mg/10mg/25mg
순결:99%/99%/99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:07
가격 ($):206.0/302.0/618.0

추천 기사

추천 공급업체
atkchemica
(CAS:87657-77-0)Oxyphyllacinol
CL18990
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:87657-77-0)Benzenepentanol,α-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-Oxyphyllacinol
CRN0501
순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의